3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
Overview
Description
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one is a synthetic organic compound known for its diverse applications in chemistry and biology. Characterized by its unique oxazolidinone ring structure, it has garnered interest for both its synthetic potential and biological activity.
Biochemical Analysis
Biochemical Properties
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction can influence the enzyme’s activity, leading to changes in the levels of neurotransmitters . Additionally, this compound can bind to certain proteins, affecting their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis. By altering gene expression, this compound can affect the production of proteins that are crucial for cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MAO can result in the inhibition of this enzyme, thereby affecting the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which play a crucial role in the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within the cell can determine its specific effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Reactions: The compound can be synthesized using 3-(aminomethyl)benzene as a starting material. The process often involves a reaction with phosgene to form the oxazolidinone ring.
Reaction Conditions: Typical conditions include temperatures ranging from 0°C to 50°C with the use of organic solvents like dichloromethane. Catalysts such as triethylamine may also be used to facilitate the reaction.
Industrial Production Methods
Industrial production mirrors laboratory synthesis but on a larger scale. Advanced techniques like continuous flow reactors are employed to enhance efficiency, maintain optimal reaction conditions, and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxazolidinone oxides.
Reduction: Reduction reactions typically yield substituted oxazolidinones, depending on the reagents used.
Substitution: Substitution reactions involve replacing the aminomethyl group with various functional groups to create derivatives with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or permanganate.
Reduction: Commonly used are lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Reagents like alkyl halides, aryl halides, or acyl chlorides in the presence of appropriate catalysts.
Major Products Formed
The major products from these reactions include oxazolidinone derivatives, which can possess varied biological and chemical properties, making them valuable in further applications.
Scientific Research Applications
In Chemistry
Chiral Catalysts: The compound serves as a building block for chiral catalysts used in asymmetric synthesis.
Intermediate in Synthesis: It acts as an intermediate in the preparation of complex organic molecules.
In Biology and Medicine
Antimicrobial Agents: Its derivatives are researched for antimicrobial properties, particularly against resistant strains.
Potential Therapeutic Uses: Ongoing studies investigate its potential in treating various medical conditions due to its unique mode of action.
In Industry
Polymer Chemistry: Used in the synthesis of specialty polymers with specific functional properties.
Pharmaceutical Production: An intermediate in producing active pharmaceutical ingredients.
Mechanism of Action
The compound’s mechanism of action varies with its application. In biological contexts, it often interacts with bacterial ribosomes, inhibiting protein synthesis. This specific inhibition is a pathway commonly exploited in developing new antibiotics. Molecular targets include the ribosomal RNA and associated proteins essential for bacterial viability.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenyl}-1,3-thiazolidin-2-one: Possesses a similar structure but with a sulfur atom replacing the oxygen in the ring.
3-(Aminomethyl)phenyl}-1,3-imidazolidin-2-one: Features a nitrogen atom instead of the oxygen.
Uniqueness
3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one stands out due to its balanced stability and reactivity, making it versatile in both synthetic and biological applications. Its ability to form stable derivatives expands its utility across various scientific fields.
There you have it—a comprehensive dive into this compound, exploring its preparation, reactions, applications, mechanism, and comparisons. Want to delve into any specific part further?
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-7-8-2-1-3-9(6-8)12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIRRDTCOQWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952391-73-0 | |
Record name | 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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